![molecular formula C13H13NO3 B2639198 (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid CAS No. 123452-95-9](/img/structure/B2639198.png)
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid, also known as DMQA, is an organic compound commonly used in scientific research. It is a derivative of quinoline and is used in the synthesis of a variety of compounds for a range of applications. DMQA is a versatile compound that has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
Biomonitoring and Metabolic Pathways
Heterocyclic aromatic amines, like MeIQx (a compound structurally related to DMQA), are monitored in human exposure studies by measuring their metabolites in urine. These studies highlight the significance of N-oxidation in the metabolism of HAAs in vivo. For instance, the development of biomonitoring procedures for heterocyclic aromatic amine metabolites showcases the intricate metabolic pathways these compounds undergo, including their phase II conjugation reactions such as glucuronidation and sulfamation, which are significant pathways of detoxification in humans (Stillwell et al., 1999).
Neurotoxicity and Neurological Disorders
Quinolinic acid, a neurotoxin and an agonist of N-methyl-D-aspartate receptors, has been implicated in the etiology of human seizure disorders and other neurological conditions. Research quantifying quinolinic acid in brain and cerebrospinal fluid (CSF) of patients with seizures or other neurological impairments reveals its potential role in the pathogenesis of these disorders. Elevated levels of quinolinic acid in the CSF are associated with various stages of neurological diseases, suggesting its direct involvement in brain dysfunction associated with conditions like HIV-1 infection and traumatic brain injury (Heyes et al., 1990).
Implications in Disease Mechanisms
Studies have shown that HAAs and their metabolites may have implications in disease mechanisms, including cancer and neurodegenerative diseases. For example, the urinary excretion of sulfamate and glucuronide conjugates of MeIQx highlights the body's effort to detoxify potentially harmful compounds. The metabolism of these amines, including the formation of DNA adducts, provides insight into the carcinogenic potential of HAAs, which is a significant concern in public health research (Stillwell et al., 1994).
properties
IUPAC Name |
2-(2,8-dimethylquinolin-4-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXXTAIGYFCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.